Ethyl 2-(trifluoromethoxy)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(trifluoromethoxy)benzenecarboximidate is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzenecarboximidate structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(trifluoromethoxy)benzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Formation of Imidate: The acid chloride is then reacted with ethanol in the presence of a base (e.g., pyridine) to form the ethyl ester.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidate group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(Trifluoromethoxy)benzoic acid or 2-(trifluoromethoxy)benzaldehyde.
Reduction: 2-(Trifluoromethoxy)aniline.
Substitution: Various substituted benzenecarboximidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(trifluoromethoxy)benzenecarboximidate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(trifluoromethoxy)benzenecarboximidate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethoxy)benzoate: Similar structure but lacks the imidate group.
Ethyl 2-(trifluoromethyl)benzenecarboximidate: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: Ethyl 2-(trifluoromethoxy)benzenecarboximidate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
ethyl 2-(trifluoromethoxy)benzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-15-9(14)7-5-3-4-6-8(7)16-10(11,12)13/h3-6,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKFGHLQXWGBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.